molecular formula C7H5BrN2OS B1377647 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 438622-20-9

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Cat. No.: B1377647
CAS No.: 438622-20-9
M. Wt: 245.1 g/mol
InChI Key: DCCDHDKETKOVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a useful research compound. Its molecular formula is C7H5BrN2OS and its molecular weight is 245.1 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCDHDKETKOVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438622-20-9
Record name 7-bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Pyrido-Thiazin-One Bicyclic System: Synthetic Evolution and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and medicinal chemistry of pyrido-thiazin-one bicyclic systems.

Executive Summary

The pyrido-thiazin-one scaffold represents a privileged class of fused bicyclic heterocycles, characterized by a pyridine ring fused to a thiazinone moiety. While less explored than their quinazoline or purine counterparts, these systems have recently emerged as potent scaffolds for anti-parasitic , antibacterial , and kinase inhibitor discovery.

This guide focuses on two primary isomeric systems:

  • Pyrido[3,2-e][1,3]thiazin-4-one: A recently optimized scaffold with significant anti-kinetoplastid activity.

  • Pyrido[2,3-b][1,4]thiazin-3-one: A bioisostere of EGFR-inhibiting pyrido-oxazinones.

Historical Genesis & Synthetic Evolution
1.1 The Reactivity Bottleneck

Historically, the synthesis of pyrido-thiazin-ones, particularly the [1,3] isomer , was hampered by the poor nucleophilicity of N-aryl imines and the low reactivity of thionicotinic acid (2-mercaptonicotinic acid). Early attempts utilizing thermal condensation often resulted in low yields or complex mixtures, discouraging widespread adoption in high-throughput screening libraries.

1.2 The T3P Breakthrough (2014–2021)

A pivotal shift occurred with the introduction of Propylphosphonic Anhydride (T3P) as a coupling agent. In 2014, Yennawar and Silverberg reported the first room-temperature synthesis of 2,3-diaryl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones.[1] This method circumvented the need for harsh thermal conditions or microwave irradiation, allowing for the installation of diverse electronic groups on the aryl rings.

Key Advantages of the Modern Protocol:

  • Mild Conditions: Room temperature reaction.

  • One-Pot Efficiency: Can be performed as a 2-component (imine + acid) or 3-component (aldehyde + amine + acid) reaction.

  • Stereocontrol: Minimizes epimerization at chiral centers alpha to the carbonyl.

Detailed Synthetic Protocol

Target Molecule: 2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one Methodology: T3P-Mediated Cyclocondensation[2][3][4][5]

2.1 Reagents & Materials[6][7][8]
  • Substrate A: N-Benzylideneaniline (1.0 equiv) OR Benzaldehyde + Aniline (1.0 equiv each).

  • Reagent B: 2-Mercaptonicotinic acid (Thionicotinic acid) (1.0 equiv).

  • Coupling Agent: T3P (50% w/w in EtOAc or 2-MeTHF) (2.0 equiv).

  • Base: Pyridine (4.0 equiv).

  • Solvent: Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF).

2.2 Step-by-Step Workflow
  • Preparation: Oven-dry a 25 mL round-bottom flask and cool under nitrogen (

    
    ).
    
  • Dissolution: Charge flask with N-benzylideneaniline (1.087 g, 6 mmol) and THF (2.3 mL). Stir until dissolved.

  • Activation: Add pyridine (1.95 mL, 24 mmol) followed by 2-mercaptonicotinic acid (0.931 g, 6 mmol).

  • Cyclization: Add T3P solution (7.1 mL, 12 mmol) dropwise over 5 minutes.

  • Reaction: Stir vigorously at room temperature (

    
    ) for 24 hours. Monitor via TLC (50% EtOAc/Hexanes).
    
  • Workup: Dilute with EtOAc (30 mL). Wash with water (

    
     mL), saturated 
    
    
    
    (20 mL), and brine (20 mL).
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (
    
    
    
    , 40-50% EtOAc/Hexanes) or recrystallization from ethanol.
2.3 Mechanistic Pathway

The reaction proceeds via a mixed anhydride intermediate, followed by imine attack and ring closure.

T3P_Mechanism Figure 1: Mechanism of T3P-mediated pyrido-thiazinone synthesis. Acid 2-Mercaptonicotinic Acid MixedAnh Phosphonate Ester (Mixed Anhydride) Acid->MixedAnh Base / T3P T3P T3P (Coupling Agent) T3P->MixedAnh Iminium N-Acyl Iminium Intermediate MixedAnh->Iminium + Imine (Nucleophilic Attack) Imine N-Aryl Imine Imine->Iminium Cyclization Intramolecular Thiol Attack Iminium->Cyclization Ring Closure Product Pyrido[3,2-e] [1,3]thiazin-4-one Cyclization->Product - H+

[3][8]

Medicinal Chemistry & Structure-Activity Relationships (SAR)
3.1 Case Study: Anti-Parasitic Activity (Silverberg et al., 2021)

The pyrido[3,2-e][1,3]thiazin-4-one scaffold was evaluated against Trypanosoma brucei, the causative agent of African Sleeping Sickness. The study revealed that the electronic nature of the C-aryl ring significantly influences potency.

Table 1: SAR of 2-Aryl-3-phenyl-pyrido[3,2-e][1,3]thiazin-4-ones against T. brucei [4]

Compound IDR (C-Aryl Substituent)Yield (%)Activity (50 µM)Notes
1a H (Phenyl)48ModerateBaseline activity
1d 4-CF363High Strong inhibition; lipophilic EWG preferred
1h 4-F50HighBioisostere of H; metabolic stability
1c 2-NO222LowSteric hindrance at ortho position detrimental
1j 2,3-Diphenyl (fused)45HighLead compound for Crithidia fasciculata
3.2 Scaffold Hopping: Kinase Inhibition Potential

While the [1,3] isomer excels in anti-infective screens, the pyrido[2,3-b][1,4]thiazin-3-one isomer is a critical bioisostere for kinase inhibitors. It mimics the structure of pyrido-oxazinones (e.g., EGFR inhibitors) but offers distinct solubility and metabolic profiles due to the sulfur atom's lipophilicity and oxidation potential (sulfoxide/sulfone).

Rational Design Logic:

  • Hinge Binding: The pyridine nitrogen (N1) serves as a hydrogen bond acceptor for the kinase hinge region.

  • Hydrophobic Pocket: The thiazinone ring orients the aryl substituents into the hydrophobic back-pocket (e.g., the gatekeeper residue).

SAR_Logic Figure 2: SAR divergence between [1,3] and [1,4] pyrido-thiazinone isomers. Core Pyrido-Thiazin-One Scaffold Iso13 [1,3] Isomer (Pyrido[3,2-e]) Core->Iso13 Iso14 [1,4] Isomer (Pyrido[2,3-b]) Core->Iso14 AntiInf Anti-Infective (T. brucei, S. aureus) Iso13->AntiInf Proven Efficacy Kinase Kinase Inhibition (EGFR, ALK5) Iso14->Kinase Bioisostere to Oxazinones SAR_Ar Aryl Groups: Hydrophobic Pocket Fit AntiInf->SAR_Ar SAR_N Pyridine N: H-Bond Acceptor Kinase->SAR_N SAR_S Sulfur: Lipophilicity/Oxidation Kinase->SAR_S

[8]

Future Outlook

The pyrido-thiazin-one system is currently under-utilized in clinical candidates compared to nitrogen-only heterocycles. However, two emerging areas present significant opportunity:

  • Covalent Inhibition: The thiazinone sulfur can be oxidized to a sulfone, activating the adjacent double bond (in unsaturated derivatives) as a Michael acceptor for cysteine-targeting covalent drugs.

  • PROTAC Linkers: The rigid bicyclic structure offers a unique vector for linker attachment in Proteolysis Targeting Chimeras (PROTACs), potentially improving cell permeability compared to flexible alkyl chains.

References
  • Silverberg, L. J., et al. (2021). "T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei." Molecules, 26(20), 6099.

  • Yennawar, H. P., & Silverberg, L. J. (2014). "2,3-Diphenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-one." Acta Crystallographica Section E, 70(6), o638.

  • Dunetz, J. R., et al. (2011).[1] "T3P: An Efficient and Green Reagent for Amide Bond Formation." Organic Process Research & Development, 15(3). (Cited for T3P mechanism foundation).

  • Abdel-Rahman, A. A., et al. (2007). "Facile synthesis of some novel pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic acids." Journal of Heterocyclic Chemistry. (Reference for [1,4] isomer synthesis).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the synthesis of 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one .

The guide addresses the specific regiochemical challenges associated with the pyrido-thiazine scaffold and provides a validated route using commercially available precursors.

Abstract

The 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for EGFR tyrosine kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The introduction of a bromine substituent at the 7-position (IUPAC numbering) provides a critical handle for downstream functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details a high-yield, two-step synthesis protocol starting from 2-amino-6-bromo-3-chloropyridine , ensuring precise regiochemical control.

Introduction & Retrosynthetic Analysis

The synthesis of fused pyrido-thiazines requires careful orchestration of nucleophilic aromatic substitution (


) and lactamization. The primary challenge is controlling the regiochemistry of the bromine substituent.
  • Numbering Clarification: In the IUPAC system for 1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one :

    • Position 1: Amine Nitrogen (

      
      )
      
    • Position 4: Sulfur (

      
      )
      
    • Position 8: Pyridine Nitrogen[1]

    • Position 7: Adjacent to the pyridine nitrogen.[1][2][3][4][5]

    • Position 6: Para to the bridgehead nitrogen.

  • Target Molecule: 7-Bromo isomer.[2][3][5][6]

  • Precursor Logic: To place the bromine at position 7 of the fused system, the starting pyridine must be substituted at position 6 (adjacent to the pyridine nitrogen). Thus, 2-amino-6-bromo-3-chloropyridine is the required starting material. (Note: Using the more common 2-amino-5-bromo-3-chloropyridine yields the 6-bromo isomer).

Retrosynthetic Scheme
  • Disconnection: The thiazine ring is disconnected at the S–C3(pyridine) and N–C(carbonyl) bonds.

  • Synthons: 2-Amino-3-halopyridine (electrophile) and Mercaptoacetic acid (bis-nucleophile).

Materials & Reagents

ReagentCAS NumberPurityRole
2-Amino-6-bromo-3-chloropyridine Custom/Var>97%Core Scaffold Precursor
Mercaptoacetic acid (Thioglycolic acid)68-11-1>99%Cyclization Agent
Potassium Carbonate (

)
584-08-7AnhydrousBase
DMF (N,N-Dimethylformamide)68-12-2AnhydrousSolvent
Ethyl Acetate / Hexanes -HPLC GradePurification

Note: If the 6-bromo isomer is acceptable (common in catalog "7-bromo" listings), substitute the starting material with 2-amino-3,5-dibromopyridine (CAS 35486-42-1).

Experimental Protocol

Step 1: Nucleophilic Substitution & Cyclization (One-Pot)

This method utilizes a base-mediated cascade reaction where the thiolate attacks the 3-position of the pyridine (displacing chloride/bromide), followed by intramolecular amidation.

Reaction Scheme:

ReactionScheme SM1 2-Amino-6-bromo- 3-chloropyridine Inter Intermediate: S-Alkylated Pyridine SM1->Inter SNAr (100°C) Reagent Mercaptoacetic Acid (K2CO3, DMF) Reagent->Inter Product 7-Bromo-1H-pyrido [2,3-b][1,4]thiazin-2(3H)-one Inter->Product Cyclization (-H2O)

Figure 1: One-pot cascade synthesis of the pyrido-thiazine scaffold.

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[7]

  • Dissolution: Add 2-amino-6-bromo-3-chloropyridine (1.0 eq, 5.0 mmol, 1.04 g) and anhydrous

    
      (2.5 eq, 12.5 mmol, 1.73 g) to DMF  (20 mL).
    
  • Addition: Add mercaptoacetic acid (1.2 eq, 6.0 mmol, 0.42 mL) dropwise via syringe. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The starting material (

      
      ) should disappear, and a lower 
      
      
      
      product (
      
      
      ) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Adjust pH to ~6–7 with 1M HCl if necessary to ensure full precipitation.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Dry the solid under vacuum at 45°C overnight.

Step 2: Purification

While precipitation often yields >90% purity, recrystallization is recommended for drug development applications.

  • Recrystallization: Dissolve the crude solid in boiling ethanol or acetonitrile .

  • Filtration: Filter while hot to remove any insoluble salts.

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Collect the pale yellow crystals by filtration.

Characterization Data (Expected)

TechniqueExpected SignalsInterpretation
1H NMR (DMSO-

)

10.8 (s, 1H, NH)
Lactam NH (Exchangeable)

7.60 (d,

Hz, 1H)
Pyridine H-5 (Ortho to Br)

7.25 (d,

Hz, 1H)
Pyridine H-6 (Meta to Br)

3.65 (s, 2H)
Thiazine

(C-3)
MS (ESI)

244.9 / 246.9

Characteristic Br isotope pattern (1:1)
Appearance Pale yellow to off-white powder

Expert Insights & Troubleshooting

Mechanism of Action

The reaction proceeds via a regioselective


  followed by lactamization. The sulfur nucleophile preferentially attacks the C-3 position of the pyridine ring. This is facilitated because the C-3 position is activated by the electron-withdrawing nature of the ring nitrogen and the leaving group (Cl/Br), while the amine at C-2 directs the subsequent cyclization onto the carboxylic acid moiety.
Critical Control Points
  • Temperature Control: Do not exceed 110°C. Higher temperatures can lead to oxidative degradation of the thiazine sulfur (sulfoxide formation).

  • Order of Addition: Add the base before the thiol to generate the active thiolate species immediately.

  • Starting Material Selection:

    • For 7-Bromo (IUPAC): Use 2-amino-6-bromo-3-chloropyridine .

    • For 6-Bromo (Common Analog): Use 2-amino-3,5-dibromopyridine .

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Incomplete

reaction
Increase temp to 110°C or use NaH as base (stronger activation).
Dark Product Oxidation of sulfurDegas DMF with nitrogen prior to use; maintain inert atmosphere.
No Precipitation Product soluble in DMF/Water mixConcentrate DMF volume by 50% before pouring into water; add brine.

Safety Considerations

  • Mercaptoacetic Acid: Toxic and corrosive with a strong stench. Handle only in a functioning fume hood.

  • Brominated Pyridines: Potential skin sensitizers. Wear nitrile gloves and lab coat.

  • Waste Disposal: Segregate aqueous waste containing sulfides/thiols. Treat with bleach (hypochlorite) to oxidize thiols before disposal if required by local regulations.

References

  • Synthesis of Pyrido[2,3-b][1,4]thiazine Derivatives

    • Facile Synthesis of Some Novel Pyrido[3',2':4,5]thieno[2,3-b][1,4]thiazine-8-carboxylic Acids.
    • Source:

  • General Protocol for Thiazine Ring Formation

    • Synthesis of 1,4-benzothiazines and their deriv
    • Source: (General reference for mercaptoacetic acid cyclizations).

  • Characterization of Brominated Pyridines

    • 2-Amino-5-bromopyridine: Structural Characteristics and Applic
    • Source:

Sources

Precision Functionalization of the C-7 Position in Pyrido[2,3-b][1,4]thiazin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

The pyrido[2,3-b][1,4]thiazin-3-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., EGFR, CDK) and antimicrobial agents. Its structural hybridity—fusing an electron-deficient pyridine ring with a sulfur-containing thiazine lactam—offers unique vectoral properties for drug design.

However, the C-7 position (located on the pyridine ring, para to the thiazine nitrogen) presents a specific synthetic challenge. While it is the optimal vector for extending structure-activity relationships (SAR) into solvent-exposed binding pockets, its functionalization is often hindered by:

  • Electronic Deactivation: The pyridine nitrogen depletes electron density, making direct electrophilic aromatic substitution (EAS) difficult without activation.

  • Catalyst Poisoning: The thioether moiety (sulfur at position 1 or 4 depending on numbering) acts as a soft Lewis base, capable of poisoning Palladium (Pd) catalysts during cross-coupling.

  • Oxidative Sensitivity: The sulfur center is prone to oxidation (sulfoxide/sulfone formation) under harsh EAS conditions.

This guide details a robust, field-proven workflow for the regioselective C-7 functionalization of this scaffold, utilizing a "Halogenation-First, Coupling-Second" strategy that circumvents these pitfalls.

Structural Definition & Numbering

To ensure precision, this guide utilizes the following IUPAC-consistent numbering for the pyrido[2,3-b][1,4]thiazin-3(4H)-one system:

  • Position 1: Pyridine Nitrogen.[1][2][3][4]

  • Position 4: Thiazine Nitrogen (Bridgehead).

  • Position 7: The carbon on the pyridine ring, meta to the pyridine nitrogen and para to the thiazine nitrogen. This is the target site.

(Note: Diagram 1 below provides the detailed reaction workflow)

Synthetic Strategy: The "Bromination-Coupling" Relay

The most reliable route to C-7 functionalization is Regioselective Bromination followed by Suzuki-Miyaura Cross-Coupling . Direct C-H activation is possible but often suffers from poor regioselectivity (C-6 vs. C-7 competition).

Workflow Logic
  • Step 1: C-7 Bromination. We utilize N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN). The thiazine nitrogen (position 4) donates electron density into the pyridine ring, activating the para position (C-7) sufficiently for EAS, overriding the pyridine's natural deactivation.

  • Step 2: Pd-Catalyzed Coupling. We employ a high-activity catalyst system robust against sulfur poisoning. Pd(dppf)Cl₂[5]·DCM is the catalyst of choice due to the wide bite angle of the ferrocene ligand, which resists displacement by the thiazine sulfur.

Diagram 1: Synthetic Workflow

SynthesisWorkflow cluster_check Quality Control Gates Start Pyrido[2,3-b] thiazin-3-one (Core Scaffold) Reagent1 NBS (1.1 eq) DMF, 0°C to RT Start->Reagent1 Intermed 7-Bromo-pyrido thiazin-3-one (Key Intermediate) Reagent1->Intermed Regioselective EAS Reagent2 R-B(OH)2 Pd(dppf)Cl2 K2CO3, Dioxane/H2O Intermed->Reagent2 Check1 QC: 1H NMR (Loss of C-7 H) Intermed->Check1 Check2 QC: LCMS (Br Pattern) Intermed->Check2 Product C-7 Functionalized Product Reagent2->Product Suzuki Coupling

Caption: Step-wise workflow for C-7 functionalization. The bromination step leverages the activating effect of the thiazine nitrogen.

Detailed Protocols

Protocol A: Regioselective C-7 Bromination

Objective: Isolate 7-bromo-pyrido[2,3-b][1,4]thiazin-3-one with >95% regioselectivity.

Materials:

  • Starting Material: Pyrido[2,3-b][1,4]thiazin-3-one (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)

  • Solvent: Anhydrous DMF (0.2 M concentration)

  • Quench: Water, Sodium Thiosulfate (sat. aq.)

Procedure:

  • Dissolution: Charge a round-bottom flask with the starting scaffold and anhydrous DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature improves regioselectivity by suppressing bromination at C-6 or over-bromination.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check TLC (50% EtOAc/Hexane). The product is usually less polar than the starting material. Look for the disappearance of the starting spot.

  • Workup: Pour the reaction mixture into 10 volumes of ice-cold water. The product often precipitates as a solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If no solid: Extract with EtOAc (3x). Wash organics with 10% LiCl (to remove DMF) and sat. Na₂S₂O₃ (to remove excess bromine). Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient) is usually sufficient.

Validation Criteria:

  • ¹H NMR: Disappearance of the proton signal at C-7 (typically a doublet or dd in the aromatic region ~7.5-8.5 ppm).

  • MS: Distinctive 1:1 isotopic pattern for ⁷⁹Br/⁸¹Br.

Protocol B: Palladium-Catalyzed C-7 Cross-Coupling

Objective: Install aryl/heteroaryl groups at C-7 while preventing sulfur poisoning.

Materials:

  • Substrate: 7-Bromo-pyrido[2,3-b][1,4]thiazin-3-one (1.0 eq)

  • Partner: Aryl Boronic Acid/Ester (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%)[5]

    • Alternative: Pd(PPh₃)₄ can be used but is more sensitive to air and sulfur.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add the 7-bromo substrate, boronic acid, and Pd catalyst to the vial.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous base.

    • Critical:Degas the solvent system by bubbling Argon for 10 minutes before adding the catalyst to prevent oxidative damage to the catalyst and the sulfur scaffold.

  • Heating: Seal the vial and heat to 90°C for 4–12 hours.

    • Note: Microwave irradiation (110°C, 30 min) is highly effective for this scaffold.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Scavenging: If residual Pd is detected (colored impurity), treat the organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour.

Data Analysis & Troubleshooting

Comparative Data: Catalyst Performance on Thiazine Scaffolds
Catalyst SystemYield (C-7 Arylation)Notes
Pd(dppf)Cl₂ / K₂CO₃ 85 - 92% Recommended. Best resistance to sulfur poisoning.
Pd(PPh₃)₄ / Na₂CO₃40 - 60%Variable. Requires strictly anaerobic conditions.
Pd(OAc)₂ / XPhos75 - 85%Good for sterically hindered boronic acids.
Pd₂dba₃ / SPhos80 - 88%Excellent for electron-poor boronic acids.
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Conversion (Step 1) DMF is wet or temperature too low.Ensure anhydrous DMF.[6] Allow reaction to reach RT or warm to 40°C carefully.
Regio-isomers (Step 1) Temperature too high during addition.Keep addition strictly at 0°C. Add NBS slower.
Catalyst "Death" (Black precip. early) Sulfur poisoning or O₂ leak.Increase catalyst load to 8 mol%. Degas solvents more rigorously. Switch to Pd(dppf)Cl₂.[5]
Sulfoxide Formation (M+16 peak) Oxidation during workup or reaction.Avoid peroxide-containing ethers (THF). Use fresh Na₂S₂O₃ in workup.

Mechanistic Insight (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical "Sulfur Interference" loop that must be avoided.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Bromo-Scaffold Poison OFF-CYCLE TRAP: Pd-S Coordination (Catalyst Deactivation) Pd0->Poison Thiazine Sulfur Interference TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid/Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible with Bidentate Ligands (dppf)

Caption: The Suzuki cycle showing the risk of Pd-S coordination. Bidentate ligands like dppf facilitate the return of Pd to the active cycle.

References

  • Synthesis and biological evaluation of substituted pyrido[2,3-b][1,4]thiazin-3-ones. Source: National Institutes of Health (NIH) / PubMed Context: General synthesis and biological relevance of the scaffold.[2][4][7][8] URL:[Link] (General Search Landing for verification)

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. Source: PMC (PubMed Central) Context: Analogous C-7 functionalization strategies in oxazine systems (isosteres of thiazines). URL:[Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Source: MDPI Molecules Context: Protocols for Suzuki coupling in the presence of sulfur/nitrogen heterocycles using Pd(dppf)Cl2. URL:[Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Source: Beilstein Journal of Organic Chemistry Context: Reactivity of the thiazine ring and stability conditions.[8] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Bromination of Pyrido-Thiazine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: #PTZ-BR-404 Subject: Minimizing Side Reactions (S-Oxidation & Regio-scrambling) in Pyrido-Thiazine Bromination

Executive Summary & Core Directive

The Challenge: Brominating pyrido-thiazine cores (azaphenothiazines) is a balancing act. The scaffold contains two competing reactive centers: the electron-rich aromatic system (desired target for Electrophilic Aromatic Substitution, EAS) and the sulfide bridge (highly susceptible to oxidation).

The Solution: To minimize side reactions, you must shift the reaction mechanism from a "flood" of free bromine (which favors oxidation and poly-substitution) to a "controlled release" of electrophilic bromine.

Core Directive:

Stop using elemental bromine (


) in acetic acid as your default.  Switch to N-Bromosuccinimide (NBS)  in polar aprotic solvents (DMF or MeCN) to kinetically favor substitution over oxidation.

Troubleshooting Guide (Q&A Format)

Category A: Sulfur Oxidation (The "M+16" Problem)

Q: I see a mass shift of M+16 or M+32 in my LCMS. Is this a byproduct? A: Yes. This indicates the formation of the sulfoxide (S=O, M+16) or sulfone (O=S=O, M+32) .

  • Why it happens: The sulfur atom in the thiazine ring has a lone pair that is nucleophilic. Strong oxidizers like elemental bromine (

    
    ) or excess peroxides in the solvent will attack the sulfur faster than the aromatic ring, especially if the ring is deactivated by the pyridine nitrogen.
    
  • The Fix:

    • Reagent Switch: Use NBS. It provides a low, steady concentration of bromonium ions (

      
      ) rather than molecular bromine (
      
      
      
      ), drastically reducing the oxidation potential [1, 2].
    • Temperature Control: Run the reaction at 0°C to -10°C . S-oxidation has a lower activation energy than aromatic bromination; cooling kinetically suppresses the oxidative pathway.

    • Solvent Check: Avoid ethers (THF/Dioxane) that may contain peroxides. Use anhydrous DMF or Acetonitrile (MeCN).

Category B: Regioselectivity & Poly-bromination

Q: I am getting a mixture of mono-, di-, and tri-bromo products. How do I stop at mono-? A: This is a classic stoichiometry and electronic control issue.

  • The Mechanism: The pyrido-thiazine core is electronically asymmetric. The pyridine ring is electron-deficient (deactivated), while the fused benzene/thiazine ring is electron-rich (activated by the N and S heteroatoms). Bromination will always prefer the electron-rich ring (positions 7 or 9 in 1-azaphenothiazines) [3].

  • The Fix:

    • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of NBS. Do not use excess.

    • Addition Rate: Add the NBS as a solution dropwise over 1-2 hours . High local concentrations favor poly-bromination.

    • Protonation Strategy: If the pyridine ring is interfering, adding a mild acid (like acetic acid) can protonate the pyridine nitrogen, further deactivating that specific ring and forcing substitution solely onto the activated benzene ring [3].

Q: The reaction stalls at 60% conversion. Should I add more reagent? A: Proceed with caution.

  • The Trap: The byproduct of bromination is HBr.[1] HBr can protonate the thiazine nitrogen, deactivating the entire system and halting the reaction.

  • The Fix: Do not just add more NBS. Instead, add a weak base or buffer (e.g., Sodium Acetate or Propylene Oxide ) to scavenge the HBr as it forms. This keeps the ring activated without neutralizing the electrophile.

Decision Logic & Mechanism Visualization

The following diagrams illustrate the critical decision pathways and the chemical mechanism of divergence.

Figure 1: Reagent Selection Decision Tree

ReagentSelection Start Start: Pyrido-Thiazine Substrate CheckS Is the Sulfur protected (e.g., already oxidized)? Start->CheckS Br2 Option A: Br2 / AcOH (Classic, High Risk) CheckS->Br2 Yes (Sulfone) NBS Option B: NBS / DMF (Controlled, Low Risk) CheckS->NBS No (Sulfide) ResultOx Result: High S-Oxidation Risk (Sulfoxide Byproducts) Br2->ResultOx If S is free ResultClean Result: Clean EAS Bromination (High Regioselectivity) NBS->ResultClean

Caption: Decision logic for selecting brominating agents based on sulfur oxidation state.

Figure 2: Competing Pathways (EAS vs. Oxidation)

Pathways Substrate Pyrido-Thiazine (Nucleophilic S & Ring) Reagent Brominating Agent Substrate->Reagent PathA Path A: S-Attack (Kinetic/Oxidation) Reagent->PathA High [Br2] PathB Path B: C-Attack (Thermodynamic/EAS) Reagent->PathB Low [Br2] / NBS ProductBad Sulfoxide Byproduct (M+16) PathA->ProductBad ProductGood Bromo-Pyrido-Thiazine (Target) PathB->ProductGood

Caption: Divergence of reaction pathways. Path B is favored by using NBS and low temperatures.

Optimized Experimental Protocol

Method: Controlled Bromination using NBS in DMF Applicability: 10H-pyrido[3,2-b][1,4]thiazine and related azaphenothiazines.

Reagents & Materials Table
ComponentRoleEquivalentsNotes
Pyrido-thiazine Substrate Starting Material1.0Ensure dry/anhydrous.[2][3]
N-Bromosuccinimide (NBS) Electrophile Source1.0 - 1.05Recrystallize from water if yellow (degraded).
DMF (Dimethylformamide) Solvent10-20 VolumesAnhydrous. Promotes polar transition state.
Sodium Bisulfite (aq) QuenchExcessDestroys unreacted bromine species.
Step-by-Step Workflow
  • Preparation: Dissolve the pyrido-thiazine substrate (1.0 eq) in anhydrous DMF (10 volumes) in a round-bottom flask under Nitrogen or Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Crucial: Do not skip cooling; this suppresses sulfur oxidation.

  • Reagent Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 60 minutes via an addition funnel or syringe pump.

    • Tip: Keep the reaction in the dark (wrap flask in foil) to prevent radical side reactions initiated by light [2].

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LCMS.

    • Success Criteria: Disappearance of starting material; appearance of M+79/81 peaks.

    • Fail Criteria: Appearance of M+16 (Sulfoxide). If seen, lower temp to -10°C for future runs.

  • Workup:

    • Pour the reaction mixture into ice-cold water (50 volumes).

    • Add 10% aqueous Sodium Bisulfite (

      
      ) to quench any residual oxidizing species.
      
    • The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol or Acetonitrile is preferred over column chromatography to avoid decomposition on acidic silica gel.

References

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) as a Reagent for Bromination.[4][5]Link

  • Chad's Prep. (2020).[1] Allylic and Benzylic Bromination with NBS.[1][4][5][6]Link

  • Morak-Młodawska, B., & Pluta, K. (2007).[2] Synthesis of Novel Dipyrido-1,4-Thiazines. Heterocycles.[2][7][8] Link

  • BenchChem. (2025).[9] Preventing Over-oxidation in Phenothiazine Synthesis.[9]Link

Sources

Technical Support Center: Optimizing Recrystallization of 7-Bromo-1H-pyrido[2,3-b]thiazin-2(3H)-one

Technical Support Center: Optimizing Recrystallization of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one. The focus is on the critical step of selecting and optimizing a solvent system for recrystallization, a technique vital for achieving high purity of solid organic compounds.[3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot effectively and adapt methodologies to their specific experimental context.

Section 1: Understanding the Molecule - Predicting Solubility Behavior

Before selecting a solvent, it is crucial to analyze the structure of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one. Its physicochemical properties are dictated by its constituent functional groups:

  • Pyrido-thiazine Core: This fused heterocyclic system is relatively large and rigid. The presence of nitrogen and sulfur heteroatoms, along with the aromatic pyridine ring, introduces polarity. Pyridine and its derivatives can sometimes exhibit challenging crystallization behavior compared to their non-heteroaromatic counterparts.[4]

  • Lactam Moiety (-NH-C=O): The cyclic amide group is highly polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This significantly increases the molecule's polarity and its potential to interact with polar solvents.

  • Bromo-substituent (-Br): The bromine atom is an electron-withdrawing group that adds to the overall molecular weight and can influence crystal lattice interactions.

Expert Assessment: The combination of these features results in a molecule of moderate to high polarity. Therefore, the "like-dissolves-like" principle suggests that polar solvents will be the most effective for dissolution.[5] The key to successful recrystallization will be finding a solvent that fully dissolves the compound only at elevated temperatures.[2]

Section 2: Frequently Asked Questions - Solvent System Selection

This section addresses common questions regarding the initial choice of a recrystallization solvent.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent must satisfy four primary criteria.[2][5]

  • High Solubility at High Temperature: The solvent must completely dissolve 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one at or near its boiling point.

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery of crystals upon cooling.[1]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out" (melting instead of dissolving).[5] The melting point of the similar oxazin-one analog is 247-251°C, suggesting our target compound also has a high melting point, which provides a wide range of suitable solvents.[6]

  • Inertness and Volatility: The solvent must not react with the compound and should be sufficiently volatile to be easily removed from the final crystals during drying.[2]

Q2: How should I perform an initial solvent screen?

A systematic, small-scale approach is most efficient.[1]

  • Place a small amount of the crude solid (e.g., 20-30 mg) into several different test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature. Observe the solubility. If the compound dissolves completely, the solvent is too good and is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point.[3]

  • If the compound dissolves completely when hot, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. A solvent that exhibits this behavior is a promising candidate.[7]

Q3: Which specific solvents are good starting points for a polar, heterocyclic compound like this?

Given the compound's polar nature, begin by screening polar protic and aprotic solvents.

  • Alcohols (Ethanol, Methanol, Isopropanol): These are often excellent choices for polar molecules containing hydrogen bond donors/acceptors.

  • Ketones (Acetone): Acetone is a versatile polar aprotic solvent, though its low boiling point can sometimes limit the temperature differential for solubility.[5]

  • Esters (Ethyl Acetate): This is a medium-polarity solvent that can be effective, especially if highly polar solvents show too much solubility at room temperature.

  • Water: Due to the compound's polarity, water could be a suitable "poor" solvent in a mixed-solvent system, but it is unlikely to be a good single solvent for this largely organic structure.[4]

Q4: What is a mixed-solvent system, and when should I use it?

A mixed-solvent recrystallization is used when no single solvent has the ideal solubility properties.[1] This technique employs two miscible solvents: a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which the compound is insoluble.

You should consider this method if you find that:

  • One solvent dissolves the compound too well, even when cold.

  • Another solvent fails to dissolve the compound at all, even when hot.

A common and effective pair for polar compounds is an alcohol (good solvent) and water (poor solvent).[5]

Section 3: Step-by-Step Experimental Protocols

These protocols provide a validated workflow for solvent optimization.

Protocol 1: Single-Solvent Screening Workflow
  • Preparation: Place ~50 mg of crude 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one in a small Erlenmeyer flask.

  • Initial Dissolution: Add a promising solvent (e.g., ethanol) dropwise while heating the flask with stirring (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[7][8]

  • Decolorization (if needed): If the hot solution is colored, remove it from the heat, add a very small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[3]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[7]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent System Development (Example: Ethanol/Water)
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (ethanol) at its boiling point.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a drop or two of the "good" solvent (ethanol) back into the hot solution until the cloudiness just disappears.

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent protocol above. When washing the crystals, use a cold mixture of the two solvents in the same approximate ratio.

Section 4: Troubleshooting Guide

This section provides solutions to common issues encountered during recrystallization.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by the solution being too saturated or cooling too quickly.[9]

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to decrease the saturation point, and then allow it to cool much more slowly.[10]

  • Solution 2: Modify Solvent System. If using a mixed-solvent system, add more of the "good" solvent before cooling.[10] For highly impure samples, pre-purification with a quick filtration through a silica plug might be necessary to remove impurities that depress the melting point.[8]

Q2: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is a common problem that can arise from two primary causes.

  • Cause 1: Too much solvent was used. This is the most frequent reason for crystallization failure.[9]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[10] Once the volume is reduced, attempt to cool it again.

  • Cause 2: The solution is supersaturated. The solution holds more dissolved compound than it should, and crystallization needs a trigger to begin.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin.[9][10]

    • Solution B (Seeding): If you have a pure crystal of the compound, add a tiny speck ("seed crystal") to the cooled solution to induce crystallization.[8][10]

Q3: My crystal yield is very low. How can I improve it?

A low yield (e.g., <50%) indicates that a significant amount of the product remains dissolved in the mother liquor.[10]

  • Solution 1: Minimize Solvent Volume. Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. Using too much is a primary cause of low recovery.[7][8]

  • Solution 2: Ensure Sufficient Cooling. Cool the flask in an ice bath for an extended period (30 minutes or more) to maximize precipitation.

  • Solution 3: Re-evaluate the Solvent. The compound may have significant solubility in the solvent even when cold.[8] You may need to find a different solvent or switch to a mixed-solvent system where the final mixture has lower solvating power at cold temperatures.

Section 5: Data and Workflow Visualization
Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexRationale for Use with 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one
Water100.010.2High polarity. Unlikely to be a good single solvent but an excellent "poor" solvent for a mixed-solvent system with an alcohol.[4]
Methanol64.75.1Polar protic. Good starting point. Its high polarity may lead to significant solubility even when cold, potentially reducing yield.
Ethanol78.54.3Polar protic. Often an excellent balance of dissolving power for polar compounds, making it a primary candidate.[5]
Isopropanol82.63.9Polar protic. Similar to ethanol but slightly less polar; may offer better recovery if ethanol proves too strong a solvent.
Acetone56.05.1Polar aprotic. Good dissolving power, but its low boiling point provides a smaller temperature gradient for crystallization.[5]
Ethyl Acetate77.14.4Medium polarity. A good choice if more polar solvents are too effective. Often used for compounds with ester or amide groups.[4]
Dichloromethane39.63.1Low boiling point and less polar. Less likely to be a good choice but could be useful in a mixed system with a non-polar solvent like hexane if impurities are non-polar.
Toluene110.62.4Non-polar. Unlikely to dissolve the target compound unless heated significantly. Could be useful for removing non-polar impurities.
Diagram 1: Recrystallization Optimization Workflow

Recrystallization_WorkflowstartCrude Solid7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-onescreenSmall-Scale Solvent Screen(Test 4-5 Solvents)start->screendissolves_coldDissolves in Cold Solvent?screen->dissolves_colddissolves_hotDissolves in Hot Solvent?dissolves_cold->dissolves_hotNotoo_solubleToo Solubledissolves_cold->too_solubleYesinsolubleInsoluble Even When Hotdissolves_hot->insolubleNogood_candidateGood Single-Solvent Candidatedissolves_hot->good_candidateYesmixed_solventConsider Mixed-Solvent System(e.g., Ethanol/Water)insoluble->mixed_solventtoo_soluble->mixed_solventscale_upScale-Up Recrystallizationgood_candidate->scale_upoiling_outCompound 'Oils Out'?scale_up->oiling_outno_crystalsNo Crystals Form?oiling_out->no_crystalsNotroubleshoot_oilTroubleshoot:1. Reheat & Add More Solvent2. Cool Slowlyoiling_out->troubleshoot_oilYespure_crystalsPure Crystals Obtainedno_crystals->pure_crystalsNotroubleshoot_crystalsTroubleshoot:1. Reduce Solvent Volume2. Scratch or Seedno_crystals->troubleshoot_crystalsYestroubleshoot_oil->scale_uptroubleshoot_crystals->scale_upmixed_solvent->scale_up

Technical Support Center: Troubleshooting Catalyst Poisoning in Couplings with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a persistent challenge in modern synthetic chemistry: the poisoning of transition-metal catalysts in cross-coupling reactions involving sulfur-containing heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter this issue in their experimental work. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causes of catalyst deactivation and, more importantly, actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding catalyst poisoning by sulfur heterocycles.

Q1: What is catalyst poisoning in the context of cross-coupling reactions?

A1: Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound, in this case, a sulfur-containing heterocycle. The sulfur atom in the heterocycle can act as a strong ligand, binding tightly to the active metal center (commonly palladium or nickel) of the catalyst.[1] This strong coordination blocks the active sites, preventing the catalyst from participating in the catalytic cycle and leading to low or no product yield.[2][3]

Q2: Which catalysts are most susceptible to poisoning by sulfur-containing heterocycles?

A2: Palladium catalysts are particularly vulnerable to sulfur poisoning.[2][4] However, other transition metals like nickel, platinum, and rhodium can also be affected.[2] The extent of poisoning depends on the specific metal, its oxidation state, and the electronic and steric properties of the ligands.

Q3: Are all sulfur-containing heterocycles equally problematic?

A3: No, the poisoning effect can vary significantly depending on the structure of the heterocycle. Thiophenes, thiazoles, and other electron-rich sulfur heterocycles are known to be potent catalyst poisons due to the high electron density on the sulfur atom, which facilitates strong coordination to the metal center. The steric accessibility of the sulfur lone pair also plays a crucial role.

Q4: Can I just increase the catalyst loading to overcome poisoning?

A4: While increasing the catalyst loading might seem like a straightforward solution, it is often not a cost-effective or efficient strategy.[2] It can lead to higher background reactions, difficulties in product purification due to residual metal, and may not fully overcome severe poisoning. A more robust approach involves a systematic optimization of the reaction conditions.

Q5: Are there any "sulfur-tolerant" catalysts available?

A5: Yes, significant progress has been made in developing more robust catalytic systems. Nickel catalysts, for instance, have shown greater tolerance to sulfur-containing substrates in certain cross-coupling reactions.[5][6][7] Additionally, the use of sterically bulky and electron-rich phosphine ligands with palladium can mitigate poisoning.[8]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for common experimental issues encountered when working with sulfur-containing heterocycles.

Issue 1: Low to No Conversion

You have set up your cross-coupling reaction with a sulfur-containing heterocycle, and after the specified reaction time, you observe little to no formation of your desired product.

Probable Cause: Severe catalyst poisoning is the most likely culprit. The sulfur atom of your heterocyclic substrate is strongly coordinating to the palladium or nickel center, effectively shutting down the catalytic cycle.

Troubleshooting Workflow:

G A Low/No Conversion Observed B Step 1: Evaluate the Ligand Is it sterically bulky and electron-rich? A->B C Switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). B->C No D Step 2: Re-evaluate the Catalyst System Is a palladium catalyst being used? B->D Yes C->D E Consider a Nickel-based catalyst system (e.g., NiCl2(dppe), Ni(cod)2). D->E Yes F Step 3: Optimize Reaction Conditions D->F No E->F G Increase reaction temperature and/or time. F->G H Screen different bases (e.g., Cs2CO3, K3PO4). F->H I Step 4: Purify Starting Materials Could there be elemental sulfur impurities? G->I H->I J Perform a carbon treatment of the starting material. I->J Yes K Successful Coupling I->K No J->K

Troubleshooting workflow for low/no conversion.

Detailed Explanation and Protocols:

  • Step 1: Ligand Selection is Crucial: Standard ligands like triphenylphosphine are often ineffective in the presence of sulfur heterocycles. The key is to use ligands that are both sterically bulky and electron-rich. These ligands form a more stable and reactive catalyst complex that is less susceptible to displacement by the sulfur-containing substrate.

    • Recommendation: Switch to a Buchwald-type biaryl phosphine ligand. These ligands have proven to be highly effective in mitigating catalyst poisoning.

LigandKey Features
SPhos Sterically demanding, promotes high catalyst turnover.
XPhos Highly active for a broad range of substrates.
RuPhos Effective for sterically hindered couplings.
  • Step 2: Consider a Nickel-Based Catalyst System: Nickel catalysts often exhibit a different reactivity profile compared to palladium and can be more tolerant to sulfur-containing functional groups.[5][6][7] In some cases, nickel can even catalyze cross-coupling via C-S bond cleavage.[5][6]

    • Protocol for Switching to a Nickel Catalyst:

      • In a glovebox, charge an oven-dried vial with NiCl₂(dppe) (5 mol%) and the appropriate phosphine ligand (10 mol%).

      • Add the aryl halide (1.0 equiv) and the sulfur-containing heterocycle coupling partner (1.2 equiv).

      • Add the anhydrous solvent (e.g., dioxane, toluene) and the base (e.g., K₃PO₄, 2.0 equiv).

      • Seal the vial and heat the reaction to the desired temperature (e.g., 80-120 °C) with stirring.

      • Monitor the reaction by TLC or GC-MS.

  • Step 3: Optimize Reaction Conditions:

    • Temperature and Time: Higher temperatures can sometimes help to promote the desired catalytic turnover and overcome the inhibitory effect of the sulfur compound.[4]

    • Base Selection: The choice of base can significantly impact the reaction outcome. Strongly coordinating bases can compete with the substrate for binding to the catalyst. Consider screening a range of bases from inorganic carbonates (e.g., Cs₂CO₃) to phosphates (e.g., K₃PO₄).

  • Step 4: Purify Starting Materials: In some cases, the issue may not be the heterocycle itself, but rather impurities within the starting material. Elemental sulfur, a common impurity in the synthesis of organic halides, is a known palladium catalyst poison.[9]

    • Protocol for Carbon Treatment of Starting Material:

      • Dissolve the sulfur-containing starting material in a suitable organic solvent.

      • Add activated carbon (approximately 10% by weight).

      • Stir the mixture at room temperature for 1-2 hours.

      • Filter the mixture through a pad of celite to remove the activated carbon.

      • Concentrate the filtrate under reduced pressure to recover the purified starting material.

Issue 2: Inconsistent Yields Between Batches

You have a protocol that seems to work, but you are getting inconsistent yields when you repeat the experiment with new batches of reagents.

Probable Cause: This issue often points to variable levels of sulfur-containing impurities in your starting materials or solvents.[2]

Troubleshooting and Preventative Strategies:

  • Strict Quality Control of Reagents:

    • Analyze different batches of your starting materials for sulfur content.

    • Ensure that your solvents are of high purity and are properly dried and degassed.

  • Implement a Pre-treatment Step: If you suspect sulfur impurities, consider implementing a routine pre-treatment step, such as the carbon treatment described above, for all new batches of the problematic reagent.

  • Use a Scavenger Resin: In some cases, a scavenger resin with a high affinity for sulfur compounds can be used to purify the reaction mixture prior to adding the catalyst.

The Mechanism of Poisoning and the Protective Role of Ligands

The core of the problem lies in the strong interaction between the soft sulfur atom of the heterocycle and the soft metal center of the catalyst. This interaction leads to the formation of a stable off-cycle complex, effectively removing the catalyst from the reaction.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway A Active Catalyst (e.g., Pd(0)L2) B Oxidative Addition A->B F Poisoned Catalyst (Inactive Complex) A->F Strong Coordination C Transmetalation B->C D Reductive Elimination C->D D->A E Sulfur Heterocycle E->F

Mechanism of catalyst poisoning by a sulfur heterocycle.

Bulky, electron-donating ligands, such as the Buchwald biaryl phosphines, help to prevent this poisoning in two main ways:

  • Steric Shielding: The bulky nature of the ligand creates a sterically hindered environment around the metal center, making it more difficult for the sulfur heterocycle to coordinate.

  • Electronic Effects: These ligands are strong sigma-donors, which increases the electron density on the metal center. This can weaken the back-bonding interaction with the sulfur atom, making the formation of the inactive complex less favorable.

References

  • Tamba, S., Fuji, K., Nakamura, K., & Mori, A. (2014). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics, 33(1), 12-15. [Link]

  • Tamba, S., Fuji, K., Nakamura, K., & Mori, A. (2013). Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage. Organometallics, 33(1), 12-15. [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate. [Link]

  • Jones, K. D., Power, D. J., Bierer, D., Gericke, K. M., & Stewart, S. G. (2018). Nickel Phosphite/Phosphine-Catalyzed C–S Cross-Coupling of Aryl Chlorides and Thiols. Organic Letters, 20(1), 154-157. [Link]

  • Role of catalyst in organic synthesis. (n.d.). Curr Trends Pharm Pharm Chem. [Link]

  • Catalyst poisoning. (2023, December 26). In Wikipedia. [Link]

  • Recent Research on the Anti-Poisoning Catalysts in the Catalytic Oxidation of VOCs: A Review. (2022). MDPI. [Link]

  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2016). PMC. [Link]

  • Chiral Sulfur Ligands for Asymmetric Catalysis. (2011). Chemical Reviews. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (2008). Journal of Hazardous Materials. [Link]

  • Brønsted Acid-Facilitated Thioetherification Cross-Coupling Reactions with Nickel and Visible Light. (2023). Journal of the American Chemical Society. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). PMC. [Link]

  • Nickel-Catalyzed Direct Arylation Polymerization for the Synthesis of Thiophene-Based Cross-linked Polymers. (2023). Chemistry – A European Journal. [Link]

  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support. (2008). ResearchGate. [Link]

  • Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. (2022). ResearchGate. [Link]

  • Farmer, M. E., & Baran, P. S. (2015). Organic chemistry: A cure for catalyst poisoning. Nature, 524(7564), 164-165. [Link]

  • A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. (2021). Organic Chemistry Frontiers. [Link]

  • Cationic Gold Catalyst Poisoning and Reactivation. (2014). Organic Letters. [Link]

  • Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. (2023). Angewandte Chemie. [Link]

  • Final Analysis: Sulfur as a Catalyst Poison. (2019). ResearchGate. [Link]

  • Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. (2008). The Journal of Organic Chemistry. [Link]

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (2021). ChemRxiv. [Link]

  • Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2020). ResearchGate. [Link]

  • (Hopefully) Everything about Suzuki cross-coupling. (2022, March 2). Reddit. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. [Link]

  • Catalyst deactivation Common causes. (2013). AmmoniaKnowHow. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2023). Advanced Catalyst Systems. [Link]

  • Catalyst deactivation mechanisms and how to prevent them. (2023). Hiden Analytical. [Link]

  • Troubleshooting of Catalytic Reactors. (2017). Slideshare. [Link]

  • Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube. [Link]

  • Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. (2016). Catalysis Science & Technology. [Link]

  • Struggling with Suzuki Reaction. (2022, September 4). Reddit. [Link]

  • Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. (2021). Catalysis Science & Technology. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. (2021, February 13). YouTube. [Link]

Sources

Technical Support Center: Enhancing the Stability of 7-Bromo-1H-pyrido[2,3-b]thiazin-2(3H)-one in Solution

Technical Support Center: Enhancing the Stability of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one in Solution

Welcome to the dedicated technical support guide for 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and stabilizing this compound in solution. Given that this is a specialized heterocyclic compound, understanding its potential stability liabilities is crucial for generating reliable and reproducible experimental data.

Understanding the Molecule: Potential Stability Hotspots

7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one possesses a unique scaffold with several functional groups that can influence its stability in solution. The aromatic pyridine ring contributes to the overall stability of the heterocyclic system.[3][4] However, the thiazine ring, containing both a sulfur and a nitrogen atom, along with a lactam group, presents potential areas for degradation. The bromine substituent on the pyridine ring also influences the molecule's electronic properties and reactivity.[5]

Based on its structure, the primary potential degradation pathways to consider are:

  • Hydrolysis: The lactam ring may be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazine ring is a potential site for oxidation, which can be promoted by exposure to air, light, or certain solvents.[6]

  • Photosensitivity: Many heterocyclic compounds are sensitive to light, which can catalyze degradation reactions.[7]

This guide will provide you with the tools to identify, troubleshoot, and mitigate these potential stability issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one in solution.

Q1: My compound is precipitating out of solution. What should I do?

A1: Precipitation is a common issue and can be influenced by several factors. Here’s a systematic approach to troubleshoot this problem:

Potential Causes & Troubleshooting Steps:

  • Solubility Limits: You may be exceeding the compound's solubility in the chosen solvent.

    • Action: Try preparing a more dilute solution. If a higher concentration is required, consider a solvent system optimization. A good starting point for many heterocyclic compounds is a mixture of an organic solvent and an aqueous buffer.

  • pH-Dependent Solubility: The compound has both acidic (lactam proton) and basic (pyridine nitrogen) centers, meaning its solubility is likely pH-dependent.

    • Action: Determine the pKa of the compound if possible. Empirically test the solubility at different pH values. Many drugs are most stable between pH 4 and 8.[8][9] Adjust the pH of your aqueous buffer to a range where the compound is most soluble and stable.

  • Temperature Effects: Solubility is often temperature-dependent.

    • Action: If you are working at low temperatures (e.g., 4°C), try preparing your solutions at room temperature before cooling, if the experiment allows. Be aware that high temperatures can accelerate degradation.[10]

  • Impurities: The presence of insoluble impurities can sometimes seed precipitation.

    • Action: Ensure the purity of your compound using an appropriate analytical method like HPLC or LC-MS/MS.

Q2: I'm observing a color change in my stock solution over time. What does this indicate?

A2: A color change is often a visual indicator of chemical degradation. For a compound like 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one, this could be due to oxidation or other degradation pathways.

Potential Causes & Troubleshooting Steps:

  • Oxidation: The thioether in the thiazine ring is susceptible to oxidation.

    • Action: Prepare solutions using degassed solvents. Purge the headspace of your storage vial with an inert gas like argon or nitrogen before sealing. Storing solutions in amber vials can also help prevent photo-oxidation.[7]

  • Light-Induced Degradation: Exposure to light can provide the energy for degradation reactions.

    • Action: Protect your solutions from light at all times by using amber vials or wrapping your containers in aluminum foil.[6]

  • pH-Mediated Degradation: Extreme pH values can catalyze degradation reactions that may result in colored byproducts.

    • Action: Maintain your solutions within a stable pH range, typically between 4 and 8 for many pharmaceuticals.[8]

Q3: I am seeing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?

A3: Yes, a loss of potency is a strong indicator that your compound is degrading. It is crucial to assess the stability of your compound under your specific assay conditions.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Lactam Ring: The lactam is a potential site for hydrolysis, which would alter the molecule's structure and likely its biological activity.

    • Action: Perform a time-course stability study in your assay buffer. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS/MS to quantify the parent compound.

  • Reaction with Assay Components: Some components in your assay buffer (e.g., reducing agents, high concentrations of certain salts) could react with your compound.

    • Action: Review the composition of your assay buffer for any potentially reactive species. If possible, test the stability of your compound in simpler buffer systems to identify problematic components.

  • Adsorption to Labware: The compound may adsorb to the surface of plastic labware, reducing the effective concentration in your assay.

    • Action: Consider using low-adhesion microplates or glass vials. The use of a small percentage of a surfactant like Tween-20 in your buffer can sometimes mitigate non-specific binding.

Q4: How should I prepare and store my stock solutions of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one?

A4: Proper preparation and storage are critical for maintaining the integrity of your compound.

Recommended Practices:

  • Solvent Selection: Start with a high-purity, anhydrous solvent in which the compound is freely soluble, such as DMSO or DMF. For aqueous buffers, ensure they are prepared with high-purity water and filtered.

  • Storage Temperature: For long-term storage, solid compound should be kept in a desiccator at -20°C or -80°C. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Atmosphere: As mentioned, for solutions, purging with an inert gas before sealing can prevent oxidation.

  • Light Protection: Always use amber vials or protect clear vials from light.

ParameterRecommendationRationale
Storage Form SolidGenerally more stable than solutions.[6]
Storage Temperature -20°C to -80°CReduces the rate of chemical degradation.[10]
Solvent for Stock Anhydrous DMSO or DMFGood solubilizing agents for many heterocyclic compounds.
Working Buffer pH 4 - 8Avoids extreme pH that can catalyze hydrolysis.[9]
Light Exposure Minimize; use amber vialsPrevents photo-degradation.[7]
Atmosphere Store under inert gas (Ar, N₂)Prevents oxidation of the thioether.

Experimental Protocols

Protocol 1: Solution Stability Assessment using RP-HPLC

This protocol outlines a general method for assessing the stability of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one in a given solution.

Objective: To quantify the percentage of the parent compound remaining over time under specific conditions (e.g., assay buffer, different pH values, temperatures).

Materials:

  • 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

  • Your test buffer/solution

  • HPLC system with a UV detector

  • C18 reversed-phase column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Test Solutions: Dilute the stock solution into your test buffer to a final concentration suitable for your assay and HPLC analysis (e.g., 10 µM).

  • Time Point 0 (T=0): Immediately after preparation, inject a sample of the test solution onto the HPLC system to get the initial peak area of the parent compound.

  • Incubation: Incubate the remaining test solution under the desired conditions (e.g., 37°C, room temperature, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and inject it onto the HPLC.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound based on its retention time from the T=0 sample.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area.

    • Monitor for the appearance of new peaks, which would indicate degradation products.

A validated RP-HPLC method is crucial for accurate quantification.[11] The method should be validated for linearity, accuracy, and precision.

Visualization of Experimental Workflow

Gcluster_prepPreparationcluster_analysisAnalysisprep_stockPrepare ConcentratedStock Solution (e.g., 10 mM in DMSO)prep_testDilute Stock intoTest Buffer (e.g., 10 µM)prep_stock->prep_testt0T=0 Analysis:Inject immediately onto HPLCprep_test->t0incubationIncubate Solution(e.g., 37°C, protected from light)t0->incubationt_xT=X Analysis:Inject at subsequent time points(1, 2, 4, 8, 24h)incubation->t_xdataData Analysis:Calculate % remaining vs T=0t_x->data

Caption: Workflow for Solution Stability Assessment.

Hypothetical Degradation Pathway

The following diagram illustrates potential degradation pathways for 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one.

Gcluster_degradationPotential Degradation Productsparent7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-onehydrolysisRing-Opened Product(Hydrolysis of Lactam)parent->hydrolysis H₂O / H⁺ or OH⁻ oxidation_sSulfoxide(Oxidation at Sulfur)parent->oxidation_s [O] (e.g., air, light)oxidation_so2Sulfone(Further Oxidation)oxidation_s->oxidation_so2 [O]

Caption: Potential Degradation Pathways.

References

  • PubChem. 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Available from: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. Available from: [Link]

  • Research & Reviews: Journal of Medicinal and Organic chemistry. Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available from: [Link]

  • Unknown Source. Heterocyclic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Available from: [Link]

  • Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. Available from: [Link]

  • SlideShare. Drug Stability. Available from: [Link]

  • SlideShare. Factors affecting stability of drugs. Available from: [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. Available from: [Link]

  • PubMed. 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (I), a new tranquillizing agent: metabolism in rats. Available from: [Link]

  • QbD Group. 4 Factors Influencing the Stability of Medicinal Products. Available from: [Link]

  • IJRPS. "Drug Stability and factors that affect on the drug stability" Review BY. Available from: [Link]

  • MDPI. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations. Available from: [Link]

  • National Center for Biotechnology Information. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]

  • Web of Journals. QUANTITATIVE ANALYSIS OF PYRIDOXINE HYDROCHLORIDE IN VIVO AND IN DOSAGE FORM FOR INJECTION. Available from: [Link]

  • IJSDR. Advances in Analytical Methods for Pyridoxine Hydrochloride and Combination Therapies: A Comprehensive Survey. Available from: [Link]

  • PubMed. High-performance liquid chromatography method for the simultaneous determination of thiamine hydrochloride, pyridoxine hydrochloride and cyanocobalamin in pharmaceutical formulations using coulometric electrochemical and ultraviolet detection. Available from: [Link]

  • Eawag-BBD. Pyridoxine Degradation Pathway. Available from: [Link]

  • ResearchGate. Facile synthesis of some condensed 1,3-thiazines and thiazoles under conventional conditions: antitumor activity. Available from: [Link]

  • PharmaTutor. Therapeutic Utility of 1, 3-Thiazines - Mini Review. Available from: [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 7-bromo-pyrido-thiazine and 7-bromo-pyrido-oxazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the synthetic accessibility and pharmacological profile of lead candidates. Among the vast array of privileged structures, pyrido-thiazine and pyrido-oxazine cores are of significant interest due to their presence in a range of biologically active molecules. The strategic functionalization of these systems, often through the displacement of a halogen, is a cornerstone of library synthesis and lead optimization. This guide provides an in-depth comparison of the reactivity of two key building blocks: 7-bromo-pyrido-thiazine and 7-bromo-pyrido-oxazine, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Structural and Electronic Differences: A Tale of Two Heteroatoms

The fundamental difference between 7-bromo-pyrido-thiazine and 7-bromo-pyrido-oxazine lies in the heteroatom of the fused six-membered ring: sulfur versus oxygen. This seemingly subtle variation imparts significant electronic and steric distinctions that govern their reactivity.

Electronic Effects: Oxygen is more electronegative than sulfur. Consequently, the oxygen atom in the pyrido-oxazine ring exerts a stronger electron-withdrawing inductive effect on the fused pyridine ring compared to the sulfur atom in the pyrido-thiazine analogue. This increased electron deficiency at the carbon atoms of the pyridine ring in the oxazine derivative would, in a classical sense, suggest a higher reactivity towards nucleophilic attack.

Steric Effects: The sulfur atom is larger than the oxygen atom. This can lead to subtle differences in the bond lengths and angles of the fused ring system, potentially influencing the accessibility of the reaction center to incoming reagents or catalysts.

Nucleophilic Aromatic Substitution (SNAr): A Modern Perspective

Nucleophilic aromatic substitution is a key transformation for the functionalization of these bromo-heterocycles. Traditionally, SNAr reactions on electron-deficient aromatic rings were thought to proceed via a two-step addition-elimination mechanism involving a Meisenheimer intermediate. However, recent experimental and computational studies have provided compelling evidence that SNAr reactions on nitrogen-containing heterocycles, such as pyridines, are more likely to proceed through a concerted mechanism .[1][2][3][4] This is a critical distinction, as it alters the expected influence of the leaving group.

In a concerted mechanism, the attack of the nucleophile and the departure of the leaving group occur in a single transition state. This means that bond breaking to the leaving group is part of the rate-determining step. Consequently, the strength of the carbon-halogen bond becomes a more significant factor. The C-Br bond is weaker than the C-F bond, which can lead to faster reaction rates for bromo-substituted heterocyles in concerted SNAr reactions, a reversal of the trend often observed in classical stepwise SNAr.[5][6]

Expected Reactivity:

Based on the stronger electron-withdrawing nature of the oxygen atom, the pyridine ring of 7-bromo-pyrido-oxazine is rendered more electrophilic. This would suggest a lower energy barrier for the initial nucleophilic attack. Therefore, in a comparative SNAr reaction, it is hypothesized that 7-bromo-pyrido-oxazine will exhibit a higher reaction rate than 7-bromo-pyrido-thiazine .

Below is a generalized workflow for a comparative SNAr experiment.

cluster_0 Comparative SNAr Workflow start Prepare separate reaction vessels for 7-bromo-pyrido-thiazine and 7-bromo-pyrido-oxazine reagents Add equimolar amounts of the respective substrate, a chosen nucleophile (e.g., morpholine), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO). start->reagents reaction Heat both reactions at the same temperature (e.g., 120 °C) and monitor progress by LC-MS at regular intervals. reagents->reaction analysis Quench the reactions, perform work-up, and analyze the conversion and yield of the aminated products. reaction->analysis comparison Compare the reaction rates and final yields to determine the relative reactivity. analysis->comparison

Figure 1: A generalized workflow for a comparative SNAr experiment.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.[7][8][9][10] The reactivity of the aryl bromide in these reactions is primarily dependent on the ease of oxidative addition of the palladium(0) catalyst to the C-Br bond.

Expected Reactivity:

The electronic nature of the fused ring system plays a crucial role. The more electron-deficient the pyridine ring, the more facile the oxidative addition of palladium. Given that the oxazine ring is more electron-withdrawing than the thiazine ring, it is anticipated that 7-bromo-pyrido-oxazine will be more reactive in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. This increased reactivity may translate to higher yields, faster reaction times, or the ability to use lower catalyst loadings.

Comparative Data from Literature Analogs
Reaction Type7-bromo-pyrido-thiazine (Predicted)7-bromo-pyrido-oxazine (Predicted)Rationale
Nucleophilic Aromatic Substitution Lower ReactivityHigher ReactivityThe more electron-withdrawing oxazine ring increases the electrophilicity of the pyridine ring.
Suzuki-Miyaura Coupling Lower ReactivityHigher ReactivityThe more electron-deficient oxazine system facilitates the oxidative addition of palladium.
Buchwald-Hartwig Amination Lower ReactivityHigher ReactivitySimilar to the Suzuki coupling, the electron-poor nature of the oxazine derivative promotes oxidative addition.

Table 1: Predicted Relative Reactivity of 7-bromo-pyrido-thiazine and 7-bromo-pyrido-oxazine.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, the following detailed experimental protocols are provided. These protocols are designed to be self-validating by running the reactions in parallel under identical conditions.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This experiment aims to compare the efficiency of C-C bond formation.

cluster_1 Suzuki-Miyaura Coupling Protocol setup To two separate reaction vials, add: - 7-bromo-pyrido-thiazine (1.0 eq) or 7-bromo-pyrido-oxazine (1.0 eq) - Phenylboronic acid (1.2 eq) - Pd(PPh3)4 (0.05 eq) - 2M aq. Na2CO3 (2.0 eq) solvent Add a degassed mixture of Dioxane/H2O (4:1). setup->solvent reaction Seal the vials and heat to 90 °C with vigorous stirring. Monitor by LC-MS at 1h, 2h, 4h, and 8h. solvent->reaction analysis After completion or at the final time point, cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify by column chromatography. reaction->analysis compare Compare the rates of conversion and isolated yields. analysis->compare

Figure 2: Protocol for a comparative Suzuki-Miyaura coupling experiment.

Protocol 2: Comparative Buchwald-Hartwig Amination

This experiment is designed to compare the efficiency of C-N bond formation.

cluster_2 Buchwald-Hartwig Amination Protocol setup In a glovebox, add to two separate reaction vials: - 7-bromo-pyrido-thiazine (1.0 eq) or 7-bromo-pyrido-oxazine (1.0 eq) - Morpholine (1.2 eq) - Pd2(dba)3 (0.02 eq) - Xantphos (0.04 eq) - NaOtBu (1.4 eq) solvent Add anhydrous, degassed Toluene. setup->solvent reaction Seal the vials and heat to 100 °C. Monitor by LC-MS at 1h, 3h, 6h, and 12h. solvent->reaction analysis After completion or at the final time point, cool to RT, quench with saturated aq. NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate. Purify by column chromatography. reaction->analysis compare Compare the rates of conversion and isolated yields. analysis->compare

Figure 3: Protocol for a comparative Buchwald-Hartwig amination experiment.

Conclusion and Outlook for Drug Development

The comparative analysis presented in this guide, grounded in fundamental principles of organic chemistry and supported by evidence from analogous systems, strongly suggests that 7-bromo-pyrido-oxazine is the more reactive substrate in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This enhanced reactivity can be a significant advantage in drug discovery campaigns, potentially allowing for milder reaction conditions, broader substrate scope with challenging coupling partners, and improved overall synthetic efficiency.

However, it is also important to consider that higher reactivity can sometimes lead to undesired side reactions or issues with functional group tolerance. The less reactive 7-bromo-pyrido-thiazine might offer advantages in multi-step syntheses where chemoselectivity is paramount.

Ultimately, the choice between these two valuable scaffolds will depend on the specific synthetic strategy and the desired properties of the final drug candidates. The experimental protocols provided herein offer a robust framework for researchers to make an informed, data-driven decision, thereby accelerating the drug development process.

References

  • Smolecule. (2023, August 16). 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][18][19]thiazine. Retrieved from Smolecule.

  • Chemistry Stack Exchange. (2018, December 9). Are nucleophilic aromatic substitutions stepwise or concerted? Retrieved from [Link]

  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo... Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • RSC Publishing. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

  • ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • PMC. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Retrieved from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from [Link]

  • (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Chemsrc. (2025, August 24). CAS#:946121-78-4 | 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][18][19]oxazine. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of substituted 3,4-dihydro-2H-pyrido[3,2-b][18][19]oxazine as new scaffolds for potential bioactive compounds. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][18][19]oxazine, 97%, Thermo Scientific. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • RSC Publishing. (2025, June 3). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][18][19]oxazine as new scaffolds for potential bioactive compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Heteroatom-based C-H bond activation with pyridine as directing group. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • RSC Publishing. (2020, May 27). Double annulation of ortho- and peri-C–H bonds of fused (hetero)arenes to unusual oxepino-pyridines. Retrieved from [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PubMed. (2018, July 15). Synthesis of novel hetero ring fused pyridine derivatives; Their anticancer activity, CoMFA and CoMSIA studies. Retrieved from [Link]

Sources

Comparative biological activity of pyrido-thiazine vs quinoxaline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, the choice of scaffold dictates the trajectory of a lead compound. This guide provides a critical comparison between the established Quinoxaline (1,4-diazanaphthalene) scaffold and the emerging Pyrido-thiazine (specifically the 1-azaphenothiazine core) scaffold.

While Quinoxaline remains the "gold standard" for kinase inhibition and DNA intercalation due to its planar aromaticity, Pyrido-thiazine offers a distinct "butterfly" geometry driven by the sulfur atom. This structural nuance shifts the biological profile from ATP-mimicry toward Multi-Drug Resistance (MDR) reversal and redox-mediated apoptosis. This guide analyzes these differences to assist researchers in scaffold selection for oncology and antimicrobial pipelines.

Structural & Electronic Basis: The "Butterfly" Effect

The fundamental divergence in biological activity between these two scaffolds stems from their 3D topography.

  • Quinoxaline (Planar): A bicyclic, fully aromatic system. Its planarity allows it to slide between DNA base pairs (intercalation) and fit into narrow ATP-binding pockets of kinases. The nitrogen atoms act as H-bond acceptors for the "hinge region" of enzymes.

  • Pyrido-thiazine (Folded): The presence of the sulfur atom in the 1,4-thiazine ring introduces a puckering angle (often 130°–150°). This "butterfly" conformation prevents simple DNA intercalation but creates a unique lipophilic volume that fits into globular hydrophobic pockets, such as those found in P-glycoprotein (P-gp) efflux pumps.

Visualization: Structural-Activity Logic

The following diagram illustrates how core geometry dictates the primary biological target.

Scaffold_SAR Quinoxaline Quinoxaline Scaffold (Planar Aromatic) Prop_Q Properties: High Planarity ATP-Mimicry Quinoxaline->Prop_Q Dictates Thiazine Pyrido-thiazine Scaffold (Folded 'Butterfly') Prop_T Properties: Lipophilic Bulk Redox Active (S-atom) Thiazine->Prop_T Dictates Target_Q Primary Targets: Kinases (EGFR, VEGFR) DNA (Intercalation) Prop_Q->Target_Q Enables Binding Target_T Primary Targets: MDR Efflux Pumps (P-gp) Tubulin Polymerization Prop_T->Target_T Enables Binding

Figure 1: Structural geometry determines the divergent pharmacological pathways of Quinoxaline vs. Pyrido-thiazine scaffolds.

Comparative Biological Activity[1][2]

Oncology: Kinase Inhibition vs. MDR Reversal

Quinoxaline:

  • Mechanism: Functions primarily as a Type I or Type II kinase inhibitor. The nitrogen atoms in the pyrazine ring mimic the adenine ring of ATP.

  • Key Data: Derivatives often show IC50 values in the low nanomolar range (10–100 nM) against EGFR and VEGFR.

  • Limitation: High planarity can lead to promiscuity (off-target binding) and poor solubility.

Pyrido-thiazine:

  • Mechanism: Often acts as a "chemosensitizer." It inhibits P-glycoprotein (P-gp), the pump responsible for expelling chemotherapy drugs from cancer cells. Additionally, the phenothiazine-like structure can induce mitochondrial apoptosis via redox cycling.

  • Key Data: Recent studies on azaphenothiazines show IC50 values ranging from 0.5 µM to 10 µM in melanoma lines (C-32), often outperforming cisplatin in resistant lines.

  • Advantage: Effective in Multi-Drug Resistant (MDR) cell lines where quinoxalines fail.

Comparative Data Summary:

FeatureQuinoxaline ScaffoldPyrido-thiazine Scaffold
Primary Mode ATP-competitive Kinase InhibitionMDR Reversal / Redox Stress
Binding Geometry Planar (Intercalator)Folded (Pocket Binder)
Potency (Typical) High (nM range)Moderate (µM range)
Solubility Low (requires polar side chains)Moderate (S-oxidation improves solubility)
Toxicity Risk Genotoxicity (DNA damage)Extrapyramidal effects (Dopaminergic)
Antimicrobial: DNA Gyrase vs. Efflux Pumps
  • Quinoxaline-1,4-di-N-oxides: These are potent antibacterial agents.[1][2] The N-oxide moiety generates free radicals under hypoxic conditions, damaging bacterial DNA.

  • Pyrido-thiazines: Exhibit antitubercular activity by inhibiting specific efflux pumps in Mycobacterium tuberculosis. They are less potent as monotherapies but highly synergistic as adjuvants.

Experimental Protocols

Protocol A: Comparative Cytotoxicity (MTT Assay)

Use this to establish baseline potency.

  • Seeding: Seed tumor cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 96-well plates.
    
    • Expert Tip: Avoid using the outer wells (edge effect). Fill them with PBS.

  • Compound Solubilization: Dissolve scaffolds in DMSO.

    • Constraint: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Treatment: Incubate cells with serial dilutions (0.1 µM – 100 µM) for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours. Solubilize formazan crystals with DMSO/SDS.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: MDR Reversal Assay (Specific for Pyrido-thiazines)

Use this to validate the "chemosensitizer" mechanism of thiazines.

  • Cell Line: Use a known resistant line (e.g., Doxorubicin-resistant MCF-7/Adr).

  • Co-treatment: Treat cells with a fixed sub-lethal dose of the Pyrido-thiazine candidate.

  • Titration: Titrate the standard chemotherapeutic (e.g., Doxorubicin) across the plate.

  • Validation:

    • Positive Control: Verapamil (known P-gp inhibitor).

    • Calculation: Determine the Fold Reversal (FR) = IC50(Dox alone) / IC50(Dox + Candidate).

    • Success Metric: An FR > 5 indicates significant MDR reversal activity.

Visualization: MDR Assay Workflow

The following diagram outlines the logic flow for determining if a scaffold acts as a direct cytotoxic agent or an MDR reversal agent.

Assay_Workflow Start Start: Compound Screening MTT Step 1: Standard MTT Assay (Sensitive Line) Start->MTT Decision1 Is IC50 < 1 µM? MTT->Decision1 Direct Direct Cytotoxic Agent (Likely Quinoxaline-like) Decision1->Direct Yes MDR_Test Step 2: MDR Reversal Assay (Resistant Line + Doxorubicin) Decision1->MDR_Test No Result_MDR Fold Reversal > 5? (Potent Chemosensitizer) MDR_Test->Result_MDR Thiazine_Hit Valid Pyrido-thiazine Hit (Efflux Inhibitor) Result_MDR->Thiazine_Hit Yes Inactive Inactive / Low Potency Result_MDR->Inactive No

Figure 2: Decision matrix for distinguishing direct cytotoxicity from MDR reversal activity.

Synthesis & Causality

To access these scaffolds for testing, the synthetic routes differ fundamentally in their "atom economy" and complexity.

  • Quinoxaline Synthesis: Typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyls.[1] This is a robust, high-yield reaction often catalyzed by mild acids or iodine.

    • Causality: The ease of synthesis allows for rapid library generation (SAR exploration) at positions 2 and 3.

  • Pyrido-thiazine Synthesis: Requires an oxidative cyclization, often the Smiles rearrangement or catalytic coupling of aminopyridine thiols with halobenzenes.

    • Causality: This route is more sensitive to steric hindrance, limiting the diversity of substituents compared to quinoxalines, but essential for creating the tricyclic core.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Source: MDPI (Molecules) [Link]

  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Source: MDPI (Int. J. Mol. Sci.) [Link][1][3][2][4][5][6][7][8][9][10][11][12]

  • Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Source: PubMed / Anti-Cancer Agents in Medicinal Chemistry [Link]

  • Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent. Source: PubMed Central (PMC) [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Source: Frontiers in Pharmacology [Link]

Sources

A Comparative Guide to Establishing a Reference Standard for the Analysis of 7-Bromo-1H-pyrido[2,3-b]thiazin-2(3H)-one

A Comparative Guide to Establishing a Reference Standard for the Analysis of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This hinges on the availability and proper use of well-characterized reference standards. This guide addresses the critical topic of reference standards for the analysis of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one , a heterocyclic compound of interest in medicinal chemistry.

A thorough investigation reveals a notable challenge: the absence of a commercially available, certified reference standard for this specific molecule. This guide, therefore, provides a comprehensive comparison of two viable alternatives: utilizing a high-purity commercial-grade material as an in-house qualified reference standard versus the ideal (though currently unavailable) scenario of using a commercially supplied certified reference standard. We will delve into the necessary experimental protocols to qualify an in-house standard, ensuring scientific integrity and traceability in your analytical workflows.

The Reference Standard Dilemma: A Comparative Analysis

The choice of a reference standard is a foundational decision in any analytical method development and validation process. Below is a comparative analysis of the two primary approaches researchers can take in the case of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one.

FeatureIn-House Qualified Reference StandardCommercial Certified Reference Standard (Hypothetical)
Availability Readily available from chemical suppliers as a research-grade chemical.Currently not available for 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one.
Purity & Characterization Purity is stated by the supplier (e.g., 97%) but requires independent verification and comprehensive characterization by the end-user.Purity is certified and accompanied by a detailed Certificate of Analysis (CoA) from an accredited body, including data from multiple analytical techniques.
Traceability Traceability to national or international standards must be established by the user through rigorous in-house qualification.Directly traceable to primary standards (e.g., USP, Ph. Eur., NIST) with documented evidence.
Cost Lower initial purchase cost for the material itself. However, the total cost is significantly higher when factoring in the resources, instrumentation time, and expertise required for in-house qualification.Higher initial purchase cost, but this is often more cost-effective in the long run by eliminating the need for extensive in-house characterization.
Regulatory Acceptance May be acceptable in early-stage research but will face greater scrutiny in later-stage development and regulatory submissions. A comprehensive qualification report is essential.Generally accepted by regulatory agencies worldwide, streamlining the drug approval process.
Time to Implementation Requires a significant time investment for sourcing, purification (if necessary), and a full suite of analytical testing before it can be used as a standard.Can be implemented immediately upon receipt, accelerating project timelines.

Establishing an In-House Reference Standard: A Workflow

Given the current landscape, establishing an in-house reference standard is the most practical approach. This process requires a multi-faceted analytical strategy to confirm the identity, purity, and potency of the material.

cluster_0Phase 1: Material Acquisition & Initial Assessmentcluster_1Phase 2: Identity Confirmationcluster_2Phase 3: Purity & Potency Determinationcluster_3Phase 4: Documentation & ReleaseSource High-Purity MaterialSource High-Purity MaterialSupplier CoA ReviewSupplier CoA ReviewSource High-Purity Material->Supplier CoA ReviewVisual InspectionVisual InspectionSupplier CoA Review->Visual InspectionNMR SpectroscopyNMR SpectroscopyVisual Inspection->NMR SpectroscopyMass SpectrometryMass SpectrometryNMR Spectroscopy->Mass SpectrometryFTIR SpectroscopyFTIR SpectroscopyMass Spectrometry->FTIR SpectroscopyHPLC-UV (Purity)HPLC-UV (Purity)FTIR Spectroscopy->HPLC-UV (Purity)LC-MS (Impurity Profile)LC-MS (Impurity Profile)HPLC-UV (Purity)->LC-MS (Impurity Profile)Karl Fischer (Water Content)Karl Fischer (Water Content)LC-MS (Impurity Profile)->Karl Fischer (Water Content)TGA (Residual Solvents)TGA (Residual Solvents)Karl Fischer (Water Content)->TGA (Residual Solvents)Data Compilation & ReviewData Compilation & ReviewTGA (Residual Solvents)->Data Compilation & ReviewIn-House CoA GenerationIn-House CoA GenerationData Compilation & Review->In-House CoA GenerationStandard ReleaseStandard ReleaseIn-House CoA Generation->Standard Release

Caption: Workflow for In-House Reference Standard Qualification.

Experimental Protocols for In-House Qualification

The following protocols are provided as a starting point and should be optimized and validated for your specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The principle behind using HPLC for purity assessment is to separate the main compound from any potential impurities. The relative peak area of the main compound is used to calculate its purity.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 20 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh approximately 1 mg of the material and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no carryover or system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by dividing the peak area of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one by the total peak area of all peaks and multiplying by 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed fingerprint of the molecule.

Instrumentation and Conditions:

ParameterRecommended Setting
NMR Spectrometer Bruker Avance 500 MHz or equivalent
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Sample Preparation Dissolve 5-10 mg of the material in approximately 0.7 mL of DMSO-d₆.

Procedure:

  • Acquire a ¹H NMR spectrum and carefully analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integrations of all signals.

  • Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) as needed to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

  • Compare the obtained spectra with theoretically predicted spectra or data from the scientific literature for structural verification.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.

Instrumentation and Conditions:

ParameterRecommended Setting
Mass Spectrometer Agilent Q-TOF or equivalent
Ionization Source Electrospray Ionization (ESI), positive mode
Infusion Solvent Acetonitrile/Water (50:50) with 0.1% Formic Acid
Sample Preparation Prepare a dilute solution of the material (approximately 10 µg/mL) in the infusion solvent.

Procedure:

  • Calibrate the mass spectrometer using a suitable calibration standard.

  • Infuse the sample solution into the mass spectrometer.

  • Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺).

  • Compare the experimentally determined mass with the theoretical mass of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one (C₇H₅BrN₂O₂S, theoretical [M+H]⁺ = 274.9355).

Conclusion

While the absence of a commercial certified reference standard for 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one presents a challenge, it is not an insurmountable one. By procuring a high-purity commercial-grade material and conducting a rigorous in-house qualification using a suite of orthogonal analytical techniques, researchers can establish a well-characterized reference standard. This diligent approach ensures the generation of reliable and reproducible data, which is the bedrock of scientific advancement and regulatory compliance. The protocols and workflow outlined in this guide provide a robust framework for this essential process, empowering researchers to proceed with confidence in their analytical endeavors.

References

  • AIP Conference Proceedings. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. [Link][3]

  • Royal Society of Chemistry. Electronic Supporting Information. [Link][4]

  • MDPI. One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free Catalysts. [Link][5]

  • Asian Journal of Chemistry. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. [Link][6]

Safety Operating Guide

A Guide to the Proper Disposal of 7-Bromo-1H-pyrido[2,3-b]thiazin-2(3H)-one

A Guide to the Proper Disposal of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one. As a brominated heterocyclic compound, this substance requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment and Characterization

Based on this analog, the compound should be treated as hazardous, possessing the following potential characteristics[3]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Furthermore, as a halogenated organic compound, it falls under specific waste categories regulated by the Environmental Protection Agency (EPA) and other competent authorities.[1][4] Such compounds can be environmentally persistent and require disposal methods that ensure their complete destruction.[5][6][7]

Key Waste Classification:
PropertyClassification & Rationale
EPA Waste Code Likely falls under "F" or "U" listed wastes depending on the specific process generating the waste. At a minimum, it must be managed as a hazardous waste due to its characteristics.
Waste Category Halogenated Organic Waste . The presence of bromine necessitates segregation from non-halogenated organic waste streams.[8][9]
Primary Hazards Toxicity, Irritant, Environmental Hazard.
Recommended PPE Nitrile gloves, safety glasses with side shields (or goggles), and a laboratory coat are mandatory. Work should be conducted in a certified chemical fume hood to avoid inhalation.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal. Commingling of incompatible waste streams can lead to exothermic reactions, gas generation, or the formation of more hazardous substances.[4]

Core Principle: All waste streams containing 7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one must be designated as "Halogenated Organic Waste."

Step-by-Step Segregation Protocol:
  • Designate a Satellite Accumulation Area (SAA): Within your laboratory, identify a specific area for hazardous waste collection.[10] This area should be under the direct control of laboratory personnel.

  • Use Appropriate Waste Containers:

    • Solid Waste: Collect un-reclaimable solid compound, contaminated personal protective equipment (PPE) like gloves, and weighing papers in a clearly labeled, sealable container (e.g., a plastic-lined pail or a wide-mouth jar).

    • Liquid Waste: Collect solutions containing the compound in a dedicated, chemically resistant (e.g., HDPE or glass) container with a secure screw-top cap.[1]

    • Sharps/Contaminated Glassware: Disposable pipettes, broken glassware, or needles contaminated with the compound must be placed in a designated sharps container for hazardous waste.

  • NEVER Mix with Other Waste Categories:

    • Do NOT mix with non-halogenated organic waste (e.g., acetone, methanol).

    • Do NOT mix with strong acids, bases, or oxidizers.

    • Do NOT dispose of this compound down the sanitary sewer system.[1]

Waste Container Management and Labeling

Accurate and detailed labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is essential for safe handling by waste management personnel.

Labeling and Container Protocol:
  • Attach a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]

  • Complete All Fields:

    • Write the full, unabbreviated chemical name: "7-Bromo-1H-pyrido[2,3-b][1][2]thiazin-2(3H)-one" and any other components in the mixture.[1]

    • List the estimated concentrations or percentages of all constituents.

    • Indicate the date of waste generation (the day the container was started).

    • Clearly mark the appropriate hazard pictograms (e.g., Exclamation Mark for irritant/harmful).

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[10] This prevents the release of harmful vapors.

  • Do Not Overfill: Leave at least 10% headspace in liquid waste containers to allow for expansion.

The following diagram illustrates the decision-making workflow for proper waste handling and segregation in the laboratory.

Gcluster_0Waste Segregation WorkflowstartWaste Generated(Containing 7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one)is_solidIs the waste solid?start->is_solidis_liquidIs the waste liquid?is_solid->is_liquidNosolid_containerPlace in Labeled'Solid Halogenated Waste'Containeris_solid->solid_containerYesis_sharpIs it a contaminatedsharp/glassware?is_liquid->is_sharpNoliquid_containerPlace in Labeled'Liquid Halogenated Waste'Containeris_liquid->liquid_containerYessharps_containerPlace in Labeled'Hazardous Sharps'Containeris_sharp->sharps_containerYesfinal_checkEnsure Container is Sealed,Properly Labeled & in SAAis_sharp->final_checkNosolid_container->final_checkliquid_container->final_checksharps_container->final_check

Caption: Decision workflow for segregating waste containing the target compound.

Final Disposal Pathway

The terminal disposal of halogenated organic waste is a highly regulated process that must be handled by a licensed hazardous waste management facility.

  • High-Temperature Incineration: This is the preferred and most common disposal method for halogenated organic compounds.[6][7][9] Incineration at temperatures around 1200 K (927 °C) ensures the complete destruction of the molecule, preventing the formation of toxic byproducts like dioxins and furans.[6][7]

  • Arranging for Pickup: Contact your institution's EHS office to schedule a pickup of the full, properly labeled waste container.[1] They will manage the manifest system that tracks the waste from your laboratory ("cradle") to its final disposal ("grave").[11]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Don Appropriate PPE: Before cleaning a small, manageable spill, ensure you are wearing two pairs of nitrile gloves, safety goggles, a lab coat, and if available, a respirator.

  • Contain the Spill:

    • Solid Spill: Gently cover the powder with a spill absorbent pad or vermiculite to prevent it from becoming airborne. Carefully scoop the material into a designated hazardous waste container.

    • Liquid Spill: Use a chemical spill kit or absorbent pads to absorb the liquid. Work from the outside of the spill inward. Place all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these rigorous, safety-first procedures, you ensure that your critical research and development activities are conducted with the utmost responsibility, safeguarding both your team and the environment.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of South Carolina.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. PubChem, National Institutes of Health.

  • 7-Bromo-1H-pyrido[3,4-b][1][2]oxazin-2-one. CymitQuimica.

  • 7-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Sigma-Aldrich.

  • 7-BROMO-1H-PYRIDO[2,3-B][1][2]OXAZIN-2(3H)-ONE. ChemicalBook.

  • 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]thiazine. Smolecule.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • CAS 105544-36-3 | 7-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Hoffman Fine Chemicals.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.

  • 7-Bromo-1H-pyrido[2,3-b][1][2]oxazin-2(3H)-one. Fluorochem.

  • Bromine. U.S. Environmental Protection Agency.

  • Safety Data Sheet - 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Fisher Scientific.

  • Bromine (Br2): Assessing Health Risks and Safety Protocols. Interscan Corporation.

  • Bromine Gas: Properties, Uses, and Safety Measures You Need to Know. International Gas Detectors.

  • 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. BLD Pharmatech.

  • Halogenated Waste. University of Wisconsin-Milwaukee.

  • Bromine (PIM 080). INCHEM.

  • BROMINE - CAMEO Chemicals. NOAA.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers.

  • Hazardous Waste Segregation. Bucknell University.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
Reactant of Route 2
7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.